(R)-N1-Methylpropane-1,2,3-triamine
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Overview
Description
®-N1-Methylpropane-1,2,3-triamine is an organic compound with a chiral center, making it optically active. This compound is a triamine, meaning it contains three amine groups, and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-Methylpropane-1,2,3-triamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural sources or synthesized through asymmetric synthesis.
Amine Introduction:
Methylation: The methylation of the amine groups is carried out using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to ensure selective methylation.
Industrial Production Methods
In an industrial setting, the production of ®-N1-Methylpropane-1,2,3-triamine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and high yield.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
®-N1-Methylpropane-1,2,3-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines.
Scientific Research Applications
®-N1-Methylpropane-1,2,3-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ®-N1-Methylpropane-1,2,3-triamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(S)-N1-Methylpropane-1,2,3-triamine: The enantiomer of ®-N1-Methylpropane-1,2,3-triamine, with similar chemical properties but different optical activity.
N1-Methylpropane-1,2-diamine: A related compound with two amine groups instead of three.
N1-Methylpropane-1,3-diamine: Another related compound with a different arrangement of amine groups.
Uniqueness
®-N1-Methylpropane-1,2,3-triamine is unique due to its chiral center, which imparts optical activity and can influence its interactions with biological targets. This makes it valuable in applications requiring specific stereochemistry, such as in drug synthesis and biochemical research.
Properties
Molecular Formula |
C4H13N3 |
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Molecular Weight |
103.17 g/mol |
IUPAC Name |
(2R)-3-N-methylpropane-1,2,3-triamine |
InChI |
InChI=1S/C4H13N3/c1-7-3-4(6)2-5/h4,7H,2-3,5-6H2,1H3/t4-/m1/s1 |
InChI Key |
CANSVBFJDVVCTO-SCSAIBSYSA-N |
Isomeric SMILES |
CNC[C@@H](CN)N |
Canonical SMILES |
CNCC(CN)N |
Origin of Product |
United States |
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